N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide
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Description
N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide and its derivatives have been explored for their antibacterial properties. Research has demonstrated that these compounds exhibit significant activity against various bacterial strains, including S. aureus, E. coli, P. vulgaris, and K. pneumoniae (Singh et al., 2010).
Pharmacological Activities
Several studies have synthesized and evaluated quinazolinone derivatives for their pharmacological importance. These compounds have shown promising results in anti-inflammatory, analgesic, and anti-bacterial activities. Their structures were confirmed through various analytical techniques such as IR, NMR, and Mass spectrometry (Rajveer et al., 2010).
Antitumor Activity
There has been significant research into the antitumor activities of quinazolinone derivatives. Compounds such as 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide have shown broad-spectrum antitumor activity, being more potent than positive control substances like 5-FU (Al-Suwaidan et al., 2016).
Analgesic and Anti-Inflammatory Activities
Various quinazolinone derivatives have been synthesized and tested for their analgesic and anti-inflammatory properties. Some compounds in this category have shown significant activity compared to standard drugs like diclofenac sodium (Alagarsamy et al., 2015).
Molecular Docking Studies
Molecular docking studies have been employed to assess the potential of quinazolinone derivatives in inhibiting key enzymes or binding to specific receptors. This approach has been instrumental in identifying compounds with significant antitumor and other pharmacological activities (Elfekki et al., 2014).
Insecticidal Activity
Some derivatives of this compound have also been investigated for their potential as insecticides. Certain compounds have exhibited strong activities against pests such as the cowpea aphid, Aphis craccivora Koch (Bakhite et al., 2014).
Properties
IUPAC Name |
N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-5-8-17(9-6-14)25-15(2)23-20-10-7-16(12-19(20)22(25)27)24-21(26)13-18-4-3-11-28-18/h3-12H,13H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUFJFMJHMPDJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)CC4=CC=CS4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.